tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperidine ring, which is a common scaffold in medicinal chemistry, and includes functional groups such as a tert-butyl ester, a ketone, and a trimethylsilyl group. These functional groups contribute to its reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate typically involves multiple steps starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ketone Group: The ketone group at the 4-position can be introduced via oxidation reactions.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be added using trimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the tert-Butyl Ester: The tert-butyl ester can be formed by reacting the piperidine derivative with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ketone group can form hydrogen bonds with enzymes or receptors, while the trimethylsilyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the trimethylsilyl group, making it less lipophilic.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group instead of a trimethylsilyl group, leading to different reactivity and applications.
Uniqueness
tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C13H25NO3Si |
---|---|
Molecular Weight |
271.43 g/mol |
IUPAC Name |
tert-butyl 4-oxo-3-trimethylsilylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3Si/c1-13(2,3)17-12(16)14-8-7-10(15)11(9-14)18(4,5)6/h11H,7-9H2,1-6H3 |
InChI Key |
WKNQWACTPLQFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.